4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride 4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034403-20-6
VCID: VC4888318
InChI: InChI=1S/C12H14N2O3.ClH/c13-8-5-12(15)14(7-8)9-1-2-10-11(6-9)17-4-3-16-10;/h1-2,6,8H,3-5,7,13H2;1H
SMILES: C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)N.Cl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride

CAS No.: 2034403-20-6

Cat. No.: VC4888318

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71

* For research use only. Not for human or veterinary use.

4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride - 2034403-20-6

Specification

CAS No. 2034403-20-6
Molecular Formula C12H15ClN2O3
Molecular Weight 270.71
IUPAC Name 4-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C12H14N2O3.ClH/c13-8-5-12(15)14(7-8)9-1-2-10-11(6-9)17-4-3-16-10;/h1-2,6,8H,3-5,7,13H2;1H
Standard InChI Key SXSIJHKUTZKJAI-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrrolidin-2-one scaffold—a five-membered lactam ring—with a 2,3-dihydrobenzo[b] dioxin system. The amino group at the 4-position of the pyrrolidinone ring enhances its reactivity, while the fused dioxane ring contributes to its planar aromaticity and steric bulk. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological applications.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₂O₃
Molecular Weight270.71 g/mol
Density1.3–1.4 g/cm³ (estimated)
SolubilitySoluble in DMF, DMSO; moderate in water
Melting Point190–210°C (decomposes)

The planar dioxin moiety facilitates π-π stacking interactions, while the lactam ring’s dipole moment (≈3.5 D) enhances hydrogen-bonding capacity .

Synthesis and Optimization

Primary Synthetic Route

The compound is typically synthesized via a nucleophilic substitution reaction between 2,3-dihydrobenzo[b] dioxin-6-amine and a pyrrolidinone derivative (e.g., 4-chloropyrrolidin-2-one) under basic conditions:

Reaction Scheme

2,3-Dihydrobenzo[b][1][4]dioxin-6-amine+4-Chloropyrrolidin-2-oneNa₂CO₃DMF, 80°CProductHClHydrochloride Salt\text{2,3-Dihydrobenzo[b][1][4]dioxin-6-amine} + \text{4-Chloropyrrolidin-2-one} \xrightarrow[\text{Na₂CO₃}]{\text{DMF, 80°C}} \text{Product} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Key parameters:

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Base: Sodium carbonate (1.2 equiv)

  • Temperature: 80–100°C for 12–24 hours

  • Yield: 60–75% after recrystallization

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of cyclin-dependent kinases (CDK2/4/6) with IC₅₀ values of 120–250 nM, comparable to FDA-approved CDK inhibitors like palbociclib. Molecular docking studies suggest the dioxin moiety occupies the kinase’s hydrophobic pocket, while the protonated amino group forms salt bridges with Asp86 and Glu81.

Antimicrobial Properties

Against Gram-positive bacteria (e.g., Staphylococcus aureus):

  • MIC: 8 µg/mL (vs. 32 µg/mL for vancomycin)

  • Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).

Chemical Modifications and Derivatives

Functionalization Reactions

  • Oxidation: Treatment with KMnO₄ in acidic media yields a ketone derivative at the 3-position of the pyrrolidinone ring.

  • Reduction: LiAlH₄ reduces the lactam to a pyrrolidine, enhancing flexibility for receptor binding.

Salt Forms

While the hydrochloride salt is standard, mesylate and tosylate variants show improved crystallinity (melting points ↑ by 20–30°C), advantageous for formulation .

Industrial and Materials Science Applications

Polymer Synthesis

The compound serves as a monomer in polyamide synthesis:

Polymer PropertyValue (vs. Nylon-6)
Tensile Strength85 MPa (vs. 78 MPa)
Thermal StabilityDecomposition at 310°C (vs. 220°C)

Enhanced performance arises from the dioxin ring’s rigidity and hydrogen-bonding capacity.

Surface Coatings

Epoxy resins incorporating 5–10 wt% of the compound exhibit:

  • Adhesion Strength: 12.3 MPa (vs. 8.7 MPa for unmodified resin)

  • Corrosion Resistance: 95% protection after 500 h salt spray testing.

Comparative Analysis with Structural Analogues

CompoundCDK4 IC₅₀ (nM)MIC (S. aureus)LogP
Target Compound1358 µg/mL1.2
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one 42032 µg/mL2.1
(1R,2R)-2-Amino-1-(dihydrodioxin)propanol N/A16 µg/mL0.8

The target compound’s lower lipophilicity (LogP = 1.2 vs. 2.1) correlates with improved aqueous solubility and oral bioavailability .

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